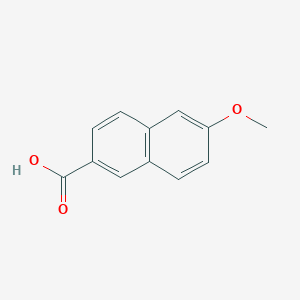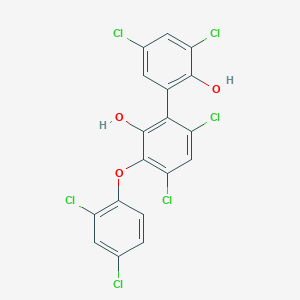
Ambigol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambigol A is an antibiotic produced by the terrestrial cyanobacterium Fischerella ambigua 108b . It is one of the three polychlorinated triphenyls, Ambigol A-C, that exhibit interesting antimicrobial, antiviral, and cytotoxic activities . They are structurally related to polybrominated diphenylethers synthesized by diverse marine bacteria .
Synthesis Analysis
The biosynthetic gene cluster (BGC) responsible for Ambigol production in F. ambigua has been identified . It contains 10 genes, and after its discovery, this cluster was cloned and heterologously expressed in Synechococcus elongatus PCC 7942 .Molecular Structure Analysis
Ambigols A and B exhibit chlorination, and Ambigol C has biaryl-ether bonds in the relative meta position at the central phenol unit, which is flanked by two 2,4-dichlorophenol units in all three compounds . The chemical formula of Ambigol A is C18H8Cl6O3 .Chemical Reactions Analysis
In vivo and in vitro characterization of the two cytochrome P450 enzymes present in the BGC revealed complementary selectivity for either biaryl-ether bond (Ab2) or biaryl formation (Ab3), providing a biosynthetic route to the ambigols .Physical And Chemical Properties Analysis
Ambigol A is a solid powder with a molecular weight of 484.959 . It has an exact mass of 481.86 . The elemental analysis shows that it contains Carbon (44.58%), Hydrogen (1.66%), Chlorine (43.86%), and Oxygen (9.90%) .Aplicaciones Científicas De Investigación
Natural Product Discovery
Ambigol A, along with other compounds like Ambigol C, is a natural product isolated from the terrestrial cyanobacterium Fischerella ambigua. These compounds are identified for their interesting antimicrobial, antiviral, and cytotoxic activities, suggesting potential applications in pharmaceutical research (Wright, Papendorf, & König, 2005).
Biosynthetic Pathway Exploration
Research has explored the biosynthetic pathways of Ambigol A. The identification of the biosynthetic gene cluster responsible for Ambigol production in Fischerella ambigua, and the characterization of cytochrome P450 enzymes, have provided insights into the biosynthesis of these polychlorinated compounds (Duell et al., 2020).
Synthetic Methodologies
The first total synthesis of Ambigol A and its class has been achieved, providing methods to construct both natural and hypothetical ambigols. This synthesis contributes to the understanding of these compounds and potentially aids in their application in various fields (Milzarek & Gulder, 2020).
Investigating Bioactive Properties
Ambigol A, along with other compounds from Fischerella ambigua, has been tested for its bioactive properties. Its effects on the embryonic stages of zebrafish (Danio rerio) were studied, indicating potential ecological and toxicological impacts (Wright, Papendorf, König, & Oberemm, 2006).
Microbial Interaction and Quorum Sensing
Ambigols from Fischerella ambigua have been found to influence microbial interactions, notably increasing prodigiosin production in Serratia spp. This suggests a role in microbial ecology and quorum sensing processes (Chilczuk et al., 2020).
Building Block Formation in Biosynthesis
The in vitro characterization of 3-chloro-4-hydroxybenzoic acid, a key substrate in Ambigol biosynthesis, was investigated. Understanding these biosynthetic steps is crucial for comprehending the formation of Ambigol A and similar compounds (Kresna et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
151487-20-6 |
|---|---|
Nombre del producto |
Ambigol A |
Fórmula molecular |
C18H8Cl6O3 |
Peso molecular |
485 g/mol |
Nombre IUPAC |
3,5-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-6-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C18H8Cl6O3/c19-7-1-2-14(10(21)4-7)27-18-13(24)6-11(22)15(17(18)26)9-3-8(20)5-12(23)16(9)25/h1-6,25-26H |
Clave InChI |
AHLSIYMTIQLHAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |
Otros números CAS |
151487-20-6 |
Sinónimos |
ambigol A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



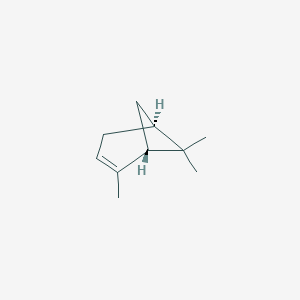
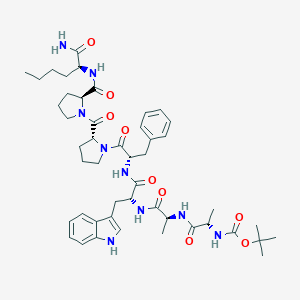
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
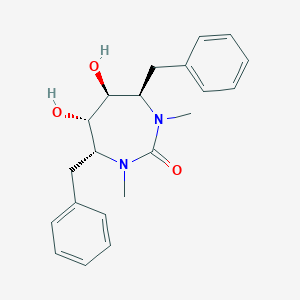
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
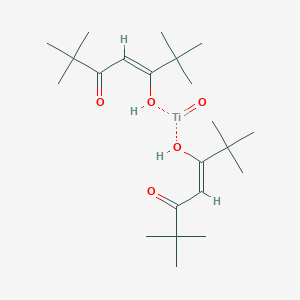
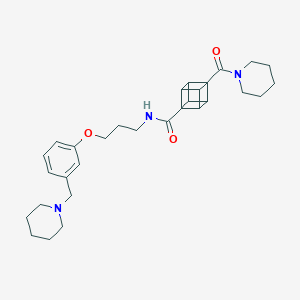
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
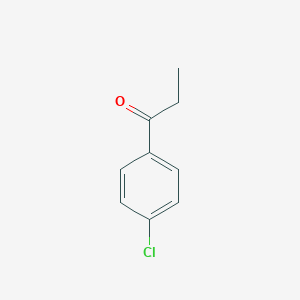
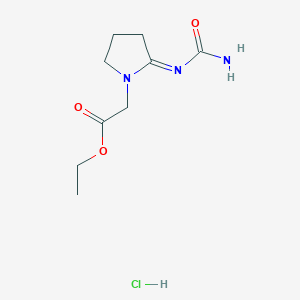
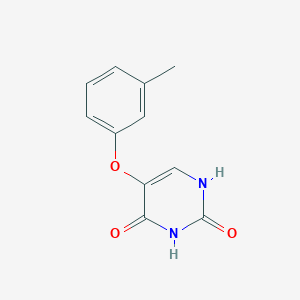
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
